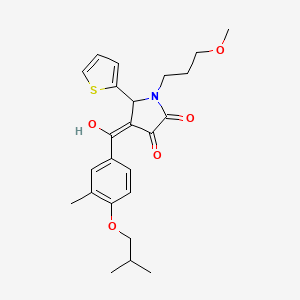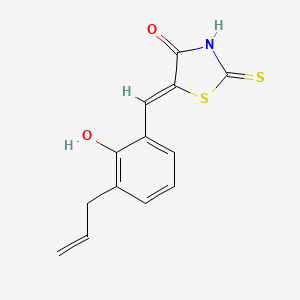![molecular formula C16H11Cl2NO3S B5336622 5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5336622.png)
5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione, also known as TZD, is a synthetic compound that has been widely studied for its potential therapeutic effects. This molecule belongs to the class of thiazolidinediones, which are known to have antidiabetic, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione involves the activation of PPARγ, which is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the upregulation of genes involved in glucose uptake, such as GLUT4, and the downregulation of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In diabetes, this compound improves insulin sensitivity, reduces blood glucose levels, and improves lipid profiles. In cancer, this compound induces cell cycle arrest, apoptosis, and autophagy, and inhibits angiogenesis and metastasis. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione for lab experiments is its well-established mechanism of action, which allows for the design of specific experiments to study its effects. Another advantage is its availability and relatively low cost compared to other compounds. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound may have off-target effects that need to be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of 5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione. One direction is the development of new this compound derivatives with improved efficacy and reduced toxicity. Another direction is the investigation of the role of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the use of this compound in combination with other compounds for synergistic effects should be explored. Finally, the development of new methods for the delivery of this compound to specific tissues and cells should be investigated to improve its therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential therapeutic effects in various diseases. Its mechanism of action involves the activation of PPARγ, which regulates glucose and lipid metabolism. This compound has various biochemical and physiological effects, and its advantages and limitations should be taken into consideration when designing lab experiments. There are several future directions for the study of this compound, including the development of new derivatives, investigation of its role in other diseases, and exploration of its use in combination with other compounds.
Métodos De Síntesis
The synthesis of 5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione involves the reaction between 3,4-dichlorobenzaldehyde and ethyl cyanoacetate in the presence of ammonium acetate to form 5-(3,4-dichlorophenyl)-2-ethoxycarbonyl-4,5-dihydrofuran-3-carboxylic acid ethyl ester. This intermediate is then reacted with thiosemicarbazide to yield this compound. The overall synthesis of this compound is shown in Figure 1.
Aplicaciones Científicas De Investigación
5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, cancer, and inflammation. In diabetes, this compound acts as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. In cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In inflammation, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-2-19-15(20)14(23-16(19)21)8-10-4-6-13(22-10)9-3-5-11(17)12(18)7-9/h3-8H,2H2,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUDAPVRPIYIGS-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(methylthio)phenyl]-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5336540.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5336543.png)

![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]leucine](/img/structure/B5336565.png)
![1-[(5-acetyl-2-thienyl)carbonyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one](/img/structure/B5336566.png)

![2-isopropyl-5-methylbenzo-1,4-quinone 4-{O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime}](/img/structure/B5336574.png)
![3-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B5336578.png)

![4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B5336591.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5336596.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5336614.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-furamide](/img/structure/B5336624.png)
![2-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-6-methylphenol](/img/structure/B5336636.png)
